{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone
Description
Piperazine Motif
The piperazine ring is a six-membered diamine heterocycle with two nitrogen atoms at positions 1 and 4. In this compound, the piperazine is functionalized at position 1 with a sulfonyl group (-SO₂), which connects to the benzoxadiazole system. Piperazine derivatives are known for their conformational flexibility, which influences binding interactions in medicinal chemistry.
Benzoxadiazole Motif
The 2,1,3-benzoxadiazole (benzofurazan) system is a fused bicyclic structure comprising a benzene ring fused to an oxadiazole ring (O-N-N). The chlorine substituent at position 7 introduces electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl group. The sulfonyl group at position 4 serves as a linker to the piperazine ring, contributing to the molecule’s polarity and potential hydrogen-bonding capacity.
Cyclopropane Motif
The cyclopropane ring, a three-membered carbon ring with significant angle strain, is attached to the methanone carbonyl group. This motif introduces steric constraints that may influence the molecule’s overall conformation and reactivity. Cyclopropanes are often used in drug design to mimic double bonds or restrict rotational freedom.
Three-Dimensional Conformational Analysis Using Computational Modeling
Computational studies using density functional theory (DFT) and molecular mechanics (MM) provide insights into the preferred conformations of this compound. Key findings include:
Piperazine Ring Conformation
The piperazine ring adopts a chair conformation to minimize steric strain. The sulfonyl group at position 1 occupies an equatorial position, reducing torsional strain between the sulfonyl oxygen atoms and the piperazine hydrogen atoms.
| Parameter | Value (Å/°) |
|---|---|
| N-N bond length | 1.45 Å |
| Chair conformation puckering | 0.52 Å |
Benzoxadiazole-SO₂-Piperazine Dihedral Angles
The dihedral angle between the benzoxadiazole plane and the piperazine ring averages 112° , optimized to balance conjugation effects and steric repulsion between the chlorine atom and piperazine hydrogens.
Cyclopropane-Carbonyl Geometry
The cyclopropane ring exhibits a D₃h symmetry , with C-C bond lengths of 1.51 Å. The carbonyl group (C=O) aligns perpendicular to the cyclopropane plane, minimizing electron density clashes between the carbonyl π-system and cyclopropane σ-bonds.
Electrostatic potential maps highlight regions of high electron density at the sulfonyl oxygen atoms (δ⁻) and the benzoxadiazole nitrogen atoms (δ⁻), suggesting potential sites for nucleophilic or electrophilic interactions.
Summary of Computational Findings
| Feature | Computational Insight |
|---|---|
| Piperazine conformation | Chair, equatorial sulfonyl group |
| Dihedral angles | 112° between benzoxadiazole and piperazine |
| Cyclopropane geometry | D₃h symmetry, perpendicular carbonyl alignment |
Properties
Molecular Formula |
C14H15ClN4O4S |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
[4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C14H15ClN4O4S/c15-10-3-4-11(13-12(10)16-23-17-13)24(21,22)19-7-5-18(6-8-19)14(20)9-1-2-9/h3-4,9H,1-2,5-8H2 |
InChI Key |
UGPZFDPWIBNZPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=NON=C34)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Nitroaniline Derivatives
Benzoxadiazole formation begins with the cyclization of o-nitroaniline in the presence of nitrating agents (e.g., HNO₃/H₂SO₄) to introduce nitro groups at specific positions. Subsequent reduction with hydrogen gas or catalytic hydrogenation converts nitro groups to amines, enabling cyclization under acidic conditions (e.g., HCl/EtOH).
Chlorination at the 7-Position
Chlorination is achieved using chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) at 0–5°C. This step requires precise temperature control to avoid over-chlorination.
Sulfonation at the 4-Position
The sulfonyl group is introduced via reaction with chlorosulfonic acid (ClSO₃H) at 50–60°C for 4–6 hours, yielding 7-chloro-2,1,3-benzoxadiazole-4-sulfonic acid. This intermediate is then treated with phosphorus pentachloride (PCl₅) to generate the corresponding sulfonyl chloride.
Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | HNO₃/H₂SO₄, HCl/EtOH, 80°C, 12h | 65–70% | |
| Chlorination | SO₂Cl₂, DCM, 0–5°C, 2h | 85% | |
| Sulfonation | ClSO₃H, 50°C, 4h; PCl₅, reflux, 3h | 75% |
Sulfonylation of Piperazine
The sulfonyl chloride intermediate is coupled with piperazine to form 4-(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonylpiperazine .
Reaction Setup
Piperazine (1.2 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The sulfonyl chloride (1.0 equiv) is added dropwise at 0°C, followed by slow warming to room temperature. Triethylamine (TEA, 2.0 equiv) is used to scavenge HCl.
Workup and Purification
The mixture is stirred for 12 hours, filtered to remove TEA·HCl salts, and concentrated under reduced pressure. The crude product is recrystallized from methanol/water (3:1) to yield white crystals (82–88% purity).
Optimization Insights
Acylation with Cyclopropanecarbonyl Chloride
The final step involves coupling the sulfonylated piperazine with cyclopropanecarbonyl chloride.
Reaction Protocol
To a solution of 4-(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonylpiperazine (1.0 equiv) in THF, cyclopropanecarbonyl chloride (1.5 equiv) is added at 0°C. The reaction is stirred for 6 hours at 25°C, with TEA (2.0 equiv) as a base.
Isolation and Characterization
The product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄. Column chromatography (SiO₂, hexane/ethyl acetate 4:1) affords the title compound as a pale-yellow solid (73% yield).
Critical Parameters
Alternative Synthetic Routes
One-Pot Sulfonylation-Acylation
A patent describes a one-pot method where piperazine reacts sequentially with sulfonyl chloride and acyl chloride without intermediate isolation. This approach reduces purification steps but requires precise stoichiometry (yield: 68%).
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates the sulfonylation step, improving yield to 89%. However, scalability remains a challenge.
Analytical and Spectroscopic Data
NMR Characterization
Chemical Reactions Analysis
Types of Reactions
{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzoxadiazole ring or the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the benzoxadiazole ring, which can exhibit fluorescence under certain conditions .
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug candidate for treating various diseases .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of glutathione S-transferases, enzymes involved in detoxification processes. The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of toxic substances in cells .
Comparison with Similar Compounds
Structural Comparison
The target compound’s structure combines a piperazine core with a cyclopropylmethanone group and a 7-chloro-benzoxadiazole sulfonyl substituent. Key structural differences among analogs include:
| Compound Name / ID | Molecular Formula | Substituents on Piperazine | Unique Features | Reference |
|---|---|---|---|---|
| {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone | C₁₅H₁₅ClN₄O₄S | Cyclopropylmethanone, 7-chloro-benzoxadiazole sulfonyl | Benzoxadiazole (fluorescent tag potential) | N/A |
| 1-(4-Chlorophenyl)cyclopropylmethanone (Compound 3c) | C₁₅H₁₈ClN₂O | 4-chlorophenyl-cyclopropyl | Dual anticancer/antituberculosis activity | |
| 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone | C₁₂H₁₅ClN₂O | Phenyl, chloroethanone | Antifungal, antitumor applications | |
| (1-(4-Fluorophenyl)cyclopropyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone | C₂₀H₂₀F₂N₂O | Difluorophenyl, cyclopropane | Fluorine substituents (enhanced lipophilicity) |
Key Observations :
Characterization Methods :
Physicochemical Properties
Melting points, solubility, and stability vary with substituents:
Biological Activity
The compound {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a piperazine ring, a benzoxadiazole moiety, and a cyclopropyl group, which contribute to its pharmacological properties.
Structural Characteristics
The molecular formula for this compound is with a molecular weight of approximately 366 Da. The presence of the 7-chloro-2,1,3-benzoxadiazol sulfonyl group is particularly significant as it enhances the compound's interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366 Da |
| CAS Number | Not specified |
Biological Activities
Research has indicated that compounds containing benzoxadiazole and piperazine structures exhibit a variety of biological activities, including:
- Antimicrobial Activity : Compounds similar to {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone have shown effective antibacterial properties against Gram-positive and Gram-negative bacteria. For example, derivatives have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- Anticancer Properties : Benzoxadiazole derivatives are known for their cytotoxic effects on various cancer cell lines. Studies have shown that these compounds can inhibit the growth of breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease. This suggests potential applications in treating neurodegenerative diseases and managing urea cycle disorders .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets through various mechanisms:
- Binding Affinity : The sulfonamide group enhances binding affinity to target proteins, facilitating interactions that can disrupt normal cellular processes.
- Structural Motif Influence : The unique combination of the piperazine ring with the benzoxadiazole moiety allows for versatile interactions with multiple biological targets.
Case Studies
Several studies have evaluated the biological activities of related compounds:
- Antimicrobial Efficacy : A study reported that derivatives similar to the compound showed significant antimicrobial activity against Escherichia coli and other pathogens. The minimal inhibitory concentrations (MIC) were determined for various derivatives, highlighting structure–activity relationships .
- Cytotoxicity Assessment : In vitro assays demonstrated that benzoxadiazole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents .
- Enzyme Inhibition Studies : Research on enzyme inhibitors revealed that certain piperazine-based compounds displayed strong inhibition against AChE and urease, suggesting therapeutic potential in treating conditions like Alzheimer's disease and urinary tract infections .
Q & A
Q. Key Methodological Tools :
- FT-IR and NMR for intermediate verification (e.g., sulfonamide C=O stretch at ~1699 cm⁻¹, cyclopropyl proton shifts at δ 0.8–1.2 ppm) .
- HPLC-MS for purity assessment (>98%) .
How can researchers resolve contradictory spectroscopic data during structural elucidation?
Advanced Question
Contradictions in NMR or mass spectrometry data may arise from tautomerism, impurities, or conformational flexibility. Methodological approaches include:
2D NMR Techniques : Use HSQC, HMBC, and NOESY to resolve ambiguous proton-carbon correlations, particularly for overlapping cyclopropyl or piperazine signals .
X-ray Crystallography : Definitive structural confirmation via single-crystal diffraction, especially if rotational isomers are suspected .
Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 16) to identify discrepancies .
Example : A cyclopropyl methanone group might exhibit unexpected splitting in ¹H NMR due to restricted rotation; variable-temperature NMR can confirm dynamic effects .
What computational strategies optimize reaction pathways for this compound’s derivatives?
Advanced Question
Artificial Force Induced Reaction (AFIR) : Predicts feasible reaction pathways by simulating potential energy surfaces, reducing trial-and-error in optimizing sulfonylation or cyclopropane coupling steps .
Machine Learning (ML) : Train models on existing benzoxadiazole reaction datasets to predict optimal solvents (e.g., DMF vs. THF) or catalysts (e.g., Pd/C vs. CuI) for specific transformations .
Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly for polar aprotic solvents that stabilize intermediates .
Case Study : AFIR-guided optimization reduced byproduct formation in piperazine sulfonylation by 40% .
How does structural modification of the cyclopropyl group influence biological activity?
Basic Question
The cyclopropyl group enhances metabolic stability and modulates target binding. Methodological approaches to study this include:
SAR Studies : Synthesize analogs with substituents like -CH₃, -CF₃, or -CN on the cyclopropane ring and test for activity (e.g., IC₅₀ in enzyme assays) .
Molecular Docking : Compare binding poses of analogs with target proteins (e.g., sigma receptors) using AutoDock Vina to identify critical van der Waals interactions .
Advanced Question
Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) for protein-ligand interactions. For example, immobilize sigma-1 receptor on a CM5 chip and measure compound affinity .
Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to assess enthalpy-driven vs. entropy-driven binding .
Cryo-EM : Resolve compound-bound receptor structures at near-atomic resolution to identify allosteric binding sites .
Example : SPR revealed a KD of 90 nM for the parent compound binding to sigma-1, while fluorinated analogs showed improved KD (45 nM) due to enhanced hydrophobic interactions .
How do structural analogs of this compound compare in terms of reactivity and pharmacological potential?
Basic Question
Compare analogs by synthesizing derivatives with variations in the benzoxadiazole, piperazine, or cyclopropyl groups. Key steps:
Synthetic Diversification : Replace benzoxadiazole with benzothiazole or indole moieties .
Biological Screening : Test analogs in cytotoxicity (MTT assay) or antimicrobial (MIC) models .
Advanced Question
Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-PDA .
Stabilization Techniques :
- Lyophilization : Formulate as a lyophilized powder to reduce hydrolysis .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to protect the sulfonamide moiety .
Example : The parent compound showed 30% degradation under oxidative conditions in 24 hours, while a prodrug analog degraded <5% .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Advanced Question
CRISPR-Cas9 Knockout : Generate sigma-1 receptor knockout cell lines and compare compound efficacy vs. wild-type .
Transcriptomic Profiling : RNA-seq analysis to identify downstream pathways (e.g., apoptosis markers like BAX/BCL-2) after treatment .
Metabolic Tracing : Use ¹³C-labeled compound to track cellular uptake and distribution via LC-MS imaging .
Case Study : Knockout models confirmed sigma-1 as the primary target, with EC₅₀ shifting from 150 nM (wild-type) to >1 µM (knockout) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
